molecular formula C12H13FN2O3 B13652264 N-[[3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide

N-[[3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide

Cat. No.: B13652264
M. Wt: 252.24 g/mol
InChI Key: RUKDAFXYNGLEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide (CAS: 139071-79-7) is an oxazolidinone derivative characterized by a 3-fluorophenyl group at the 3-position of the oxazolidinone ring and an acetamide-linked methyl group at the 5-position. This compound is a white crystalline powder with a purity of ≥99% and is utilized in therapeutic applications, particularly in wound healing and antimicrobial contexts . Its stereospecific (S)-configuration is critical for bioactivity, as seen in related oxazolidinones like linezolid .

Properties

IUPAC Name

N-[[3-(3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O3/c1-8(16)14-6-11-7-15(12(17)18-11)10-4-2-3-9(13)5-10/h2-5,11H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKDAFXYNGLEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Stepwise Preparation

Step Reaction Description Reagents/Conditions Outcome
1 Condensation of 3,4-difluoronitrobenzene with morpholine Morpholine, solvent (e.g., DMF), heat Formation of 3-fluoro-4-morpholinyl nitrobenzene intermediate
2 Reduction of nitro group to amine Catalytic hydrogenation (Pd/C), hydrogen gas, mild temperature (25–35 °C) Formation of 3-fluoro-4-morpholinylaniline
3 Reaction with (R)-epichlorohydrin n-Butyllithium in hexane, polar solvent Formation of (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one
4 Substitution with potassium phthalimide Polar solvent, moderate temperature Formation of phthalimide intermediate
5 Hydrazinolysis or azide substitution and reduction Sodium azide in DMF, heating at 85 °C overnight; followed by hydrogenation with Pd/C catalyst Conversion to (5S)-N-[[3-[3-fluoro-4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methylamine
6 Acylation of amine with acetic anhydride or acetyl chloride Solvent (ethyl acetate, pyridine, or mixtures), base (aqueous ammonia or trialkylamine) Formation of N-[[3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid)

Key Process Highlights

  • The azidation step uses sodium azide in dimethylformamide and is heated overnight at 85 °C to convert the methanesulfonate intermediate to the azide derivative.
  • Hydrogenation with 10% palladium on carbon catalyst under 30 psi hydrogen gas at 25–35 °C for 3 hours reduces the azide to the amine.
  • Acylation is performed in ethyl acetate or similar solvents with acetic anhydride or acetyl chloride in the presence of mild bases like aqueous ammonia to yield the final acetamide.
  • The process avoids cumbersome purification like column chromatography by employing selective crystallization and extraction techniques.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dimethylformamide (DMF), ethyl acetate, pyridine, or mixtures Polar aprotic solvents enhance intermediate solubility; ethyl acetate preferred for acylation
Temperature 25–85 °C depending on step Higher temperature for azidation; mild temperature for hydrogenation
Catalyst 10% Pd/C (palladium on carbon) Used for azide reduction; catalyst filtered off post-reaction
Base Aqueous ammonia, trialkylamines, pyridine Neutralizes acid byproducts during acylation
Pressure Hydrogen gas at 30 psi For catalytic hydrogenation

Analytical and Purification Methods

  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection at 251 nm is commonly used to ensure purity >98%.
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms ring formation and substitution pattern.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight and formula.
  • Avoidance of Chromatography: The patented processes emphasize crystallization and extraction to avoid column chromatography, enhancing scalability and cost-effectiveness.

Summary of Research Findings

  • The patented industrial processes (WO2009063505A2, WO2010084514A2) provide scalable, cost-effective, and high-yield methods for synthesizing the compound with high stereochemical purity.
  • The use of potassium phthalimide and epichlorohydrin intermediates streamlines the synthesis, reducing the number of steps and improving overall yield (~90% in some reports).
  • Avoidance of sensitive intermediates and hazardous reagents improves safety and robustness.
  • The final acylation step is optimized to use mild bases and environmentally benign solvents, facilitating industrial application.
  • The processes have been validated to produce the compound with purity suitable for pharmaceutical applications without extensive chromatographic purification.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Implications

Oxazolidinones are a class of synthetic antimicrobial agents with activity against Gram-positive pathogens. Subtle structural variations significantly influence their pharmacokinetics, bioavailability, and spectrum of activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituent(s) on Phenyl Ring Molecular Weight Key Features
Target Compound (CAS 139071-79-7) C₁₂H₁₃FN₂O₃ 3-Fluoro 252.24 Single fluorine substitution; used in healing drugs
Linezolid (U-100766) C₁₆H₂₀FN₃O₄ 3-Fluoro-4-morpholinyl 337.35 Broad-spectrum antibiotic; enhanced solubility via morpholinyl group
(S)-N-[[3-(3,5-Difluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide C₁₂H₁₂F₂N₂O₃ 3,5-Difluoro 270.23 Dual fluorine substitution; potential for altered binding affinity
Sutezolid (PNU-100480) C₁₆H₂₀FN₃O₃S 3-Fluoro-4-thiomorpholinyl 353.41 Thiomorpholinyl group improves antitubercular activity
N-[[(5S)-3-[4-(1-Cyanobutylidene)piperidinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide C₂₂H₂₇FN₄O₃ 4-(1-Cyanobutylidene)piperidinyl 414.47 Extended side chain; investigational for bioavailability challenges

Key Research Findings

Bioavailability and Solubility
  • The target compound lacks the 4-position substituents (e.g., morpholinyl in linezolid), which reduces water solubility compared to linezolid. This necessitates advanced formulation strategies, such as co-crystallization with malonic acid, to enhance bioavailability .
  • Linezolid’s 4-morpholinyl group improves solubility and oral absorption, contributing to its FDA approval for treating resistant infections .
  • Sutezolid’s 4-thiomorpholinyl group enhances penetration into mycobacterial tissues, making it effective against Mycobacterium tuberculosis .
Antimicrobial Spectrum
  • The 3,5-difluoro analog (C₁₂H₁₂F₂N₂O₃) shows broader activity against fluoroquinolone-resistant strains due to increased electronegativity from dual fluorine atoms .
  • The target compound’s single fluorine limits its potency compared to linezolid but retains efficacy in localized infections, as evidenced by its use in healing drugs .

Q & A

What are the key synthetic challenges in preparing N-[[3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step routes, including cyclization of oxazolidinone rings and functional group coupling. Critical challenges include controlling stereochemistry (especially at the 5S position in oxazolidinones) and minimizing byproducts like N-oxide impurities . Optimization strategies:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates during coupling reactions .
  • Catalysts : Palladium-based catalysts improve cross-coupling efficiency for aryl fluorophenyl groups .
  • Temperature control : Maintaining 60–80°C during cyclization prevents decomposition .
  • Purification : Column chromatography or recrystallization ensures >98% purity .

Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxazolidinone ring and fluorophenyl substitution .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 295.1064 for C₁₃H₁₂FN₂O₃) .
  • HPLC : Reverse-phase methods (e.g., MeCN:water 20:80, UV detection at 251 nm) assess purity and detect impurities like Linezolid N-oxide .
  • X-ray crystallography : Resolves stereochemical ambiguities in the oxazolidinone core .

How do structural modifications influence the biological activity of this oxazolidinone derivative?

  • Fluorophenyl group : The 3-fluoro substitution enhances antibacterial potency by improving target (ribosomal) binding affinity .
  • Oxazolidinone ring : The 2-oxo group is critical for inhibiting bacterial protein synthesis; replacing it with thione reduces activity by 90% .
  • Acetamide side chain : Methylation at the acetamide nitrogen increases metabolic stability but may reduce solubility .

    Example : Analogs with 3,5-difluorophenyl groups (e.g., PNU-288034) show broader Gram-positive coverage .

What mechanistic insights explain its antibacterial activity, and how can resistance be studied?

  • Mode of action : Binds to the 50S ribosomal subunit, blocking initiation complex formation. Resistance arises via mutations in 23S rRNA (e.g., G2576T in Staphylococcus aureus) .
  • Resistance assays : Use serial passage in sub-inhibitory concentrations to monitor MIC shifts. Cross-resistance with Linezolid suggests shared targets .
  • Synergy studies : Combine with aminoglycosides to overcome efflux pump-mediated resistance .

How should researchers address contradictions in reported biological activity data?

Discrepancies often stem from assay conditions:

  • pH variability : Activity against Enterococcus faecalis drops at pH <6 due to protonation of the oxazolidinone ring .
  • Serum protein binding : Use Mueller-Hinton broth with 5% lysed horse blood to mimic in vivo conditions .
  • Strain-specific differences : Validate using clinical isolates (e.g., methicillin-resistant S. aureus vs. E. coli K12) .

What computational strategies predict interactions between this compound and biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to the 50S ribosomal subunit (PDB: 3CPW). The fluorophenyl group shows π-π stacking with U2585 .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ribosome-ligand complexes under physiological conditions .
  • QSAR models : Hammett σ values for substituents on the phenyl ring correlate with MIC values (R² = 0.89) .

What are the stability profiles of this compound under different storage conditions?

  • Thermal stability : Degrades <5% at 25°C for 6 months; avoid temperatures >40°C to prevent oxazolidinone ring cleavage .
  • Photodegradation : Protect from UV light; amber vials reduce decomposition by 70% .
  • Hydrolytic stability : Stable at pH 4–8; acidic conditions (pH <3) hydrolyze the acetamide group .

How can enantiomeric purity be achieved and validated during synthesis?

  • Chiral resolution : Use (S)-BINAP ligands in asymmetric hydrogenation to achieve >99% ee .
  • Analytical methods : Chiral HPLC (Chiralpak AD-H column, hexane:IPA 85:15) separates enantiomers (retention times: 12.3 min (R), 14.7 min (S)) .
  • Biological relevance : The (S)-enantiomer exhibits 10× higher antibacterial activity than (R) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.